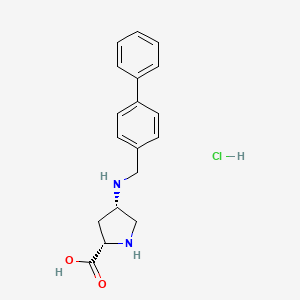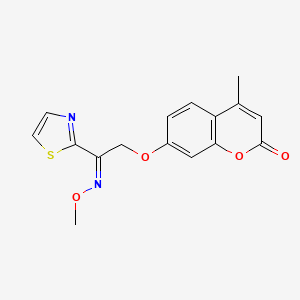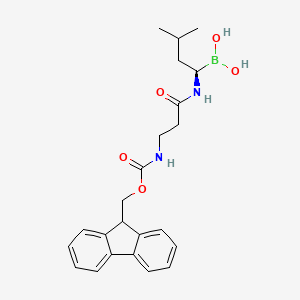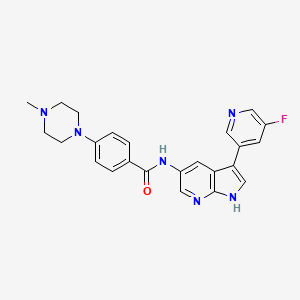
3,5-Bis((E)-3-(trifluoromethyl)benzylidene)piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ROS-generating agent 1: is a compound known for its ability to generate reactive oxygen species (ROS). Reactive oxygen species are highly reactive chemicals formed from diatomic oxygen, water, and hydrogen peroxide. These species include hydroperoxide, superoxide, hydroxyl radical, and singlet oxygen .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ROS-generating agent 1 involves the covalent modification of the Sec-498 residue of thioredoxin reductase (TrxR) to generate reactive oxygen species . The synthetic route typically includes the use of specific reagents and conditions to achieve this modification. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application and scale of production.
Industrial Production Methods: Industrial production of ROS-generating agent 1 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards. Specific details on industrial production methods are typically proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: ROS-generating agent 1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its ability to generate reactive oxygen species and induce oxidative stress.
Common Reagents and Conditions: Common reagents used in reactions involving ROS-generating agent 1 include oxidizing agents, reducing agents, and specific catalysts. The reaction conditions may vary depending on the desired outcome and the specific application. For example, the generation of singlet oxygen can be achieved using photosensitizing dyes, while superoxide radicals can be generated through electron transfer reactions .
Major Products Formed: The major products formed from reactions involving ROS-generating agent 1 include various reactive oxygen species such as superoxide anion, hydrogen peroxide, and hydroxyl radicals. These products play a significant role in inducing oxidative stress and mediating various biological processes .
Scientific Research Applications
Chemistry: In chemistry, ROS-generating agent 1 is used to study the mechanisms of oxidative stress and the role of reactive oxygen species in chemical reactions. It is also employed in the development of new synthetic methods and catalysts that utilize reactive oxygen species.
Biology: In biological research, ROS-generating agent 1 is used to investigate the effects of oxidative stress on cellular processes, including apoptosis, gene expression, and cell signaling. It is also used to study the role of reactive oxygen species in various diseases and pathological conditions .
Medicine: It is also being explored for its potential in treating other diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases .
Industry: In industrial applications, ROS-generating agent 1 is used in the development of new materials and technologies that utilize reactive oxygen species. This includes the development of ROS-responsive biomaterials for anti-inflammatory and anticancer therapies .
Mechanism of Action
The mechanism of action of ROS-generating agent 1 involves the covalent modification of the Sec-498 residue of thioredoxin reductase (TrxR), leading to the generation of reactive oxygen species . These reactive oxygen species induce oxidative stress by damaging cellular components such as DNA, proteins, and lipids. The molecular targets and pathways involved in this process include the mitochondrial electron transport chain, NADPH oxidase, and various cellular enzymes .
Comparison with Similar Compounds
- Hydroperoxide
- Superoxide
- Hydroxyl Radical
- Singlet Oxygen
- Nitric Oxide
Comparison: ROS-generating agent 1 is unique in its ability to covalently modify specific residues of thioredoxin reductase, leading to the generation of reactive oxygen species. This targeted approach allows for precise control over the generation of reactive oxygen species and their effects on cellular processes. In comparison, other similar compounds such as hydroperoxide, superoxide, and hydroxyl radical may generate reactive oxygen species through different mechanisms and may not offer the same level of control and specificity .
Conclusion
ROS-generating agent 1 is a significant compound in scientific research due to its ability to generate reactive oxygen species and induce oxidative stress. Its applications in chemistry, biology, medicine, and industry highlight its versatility and potential for advancing our understanding of oxidative stress and its role in various biological processes and diseases.
Properties
Molecular Formula |
C21H15F6NO |
|---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
(3E,5E)-3,5-bis[[3-(trifluoromethyl)phenyl]methylidene]piperidin-4-one |
InChI |
InChI=1S/C21H15F6NO/c22-20(23,24)17-5-1-3-13(9-17)7-15-11-28-12-16(19(15)29)8-14-4-2-6-18(10-14)21(25,26)27/h1-10,28H,11-12H2/b15-7+,16-8+ |
InChI Key |
TYFLQYACVDKVSI-BGPOSVGRSA-N |
Isomeric SMILES |
C\1NC/C(=C\C2=CC(=CC=C2)C(F)(F)F)/C(=O)/C1=C/C3=CC(=CC=C3)C(F)(F)F |
Canonical SMILES |
C1C(=CC2=CC(=CC=C2)C(F)(F)F)C(=O)C(=CC3=CC(=CC=C3)C(F)(F)F)CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[4-[4-(Aminomethyl)piperidin-1-yl]-2-pyridin-4-ylquinazolin-8-yl]prop-2-yn-1-ol](/img/structure/B10861315.png)


![[(3S)-6-fluoro-3-[[4-[(2-methylpropan-2-yl)oxy]phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-naphthalen-1-ylmethanone](/img/structure/B10861337.png)
![3-[[(1S,3R,4R,6S,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-methyl-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B10861343.png)





